Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate hydrochloride
Description
Historical Context and Discovery
The development of this compound emerged from broader research into 1,3-benzodioxole derivatives, which have been studied extensively since the observation that sesame oil containing methylenedioxyphenyl compounds could synergize insecticide action. The systematic exploration of benzodioxole-containing amino acid derivatives began as part of research programs aimed at synthesizing bioactive compounds using abundant natural products. Early work in this field focused on combining the 1,3-benzodioxole moiety, naturally present in safrole, with amino acid functionalities to create novel chemical entities with enhanced biological properties. The specific compound this compound was developed through synthetic methodologies that allowed for the incorporation of amino acid moieties into benzodioxole frameworks, representing an advancement in the synthesis of complex heterocyclic compounds containing multiple functional groups.
Significance in Chemical Research
This compound holds substantial importance in contemporary chemical research due to its versatile synthetic applications and unique structural features. The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecular frameworks. Research has demonstrated that compounds containing the 1,3-benzodioxole moiety exhibit diverse biological activities, including anti-inflammatory, anticancer, antihypertensive, and antioxidant properties. The incorporation of amino acid functionality into the benzodioxole framework creates opportunities for peptide chemistry applications and the development of prodrug systems. The compound's significance extends to its role in understanding structure-activity relationships within benzodioxole-containing molecules, providing insights into how structural modifications affect chemical behavior and biological activity. Additionally, the compound contributes to research in heterocyclic chemistry, offering a platform for studying the interactions between different functional groups within a single molecular framework.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound classified as an amino acid ester derivative containing a benzodioxole substituent. The compound exists with multiple Chemical Abstracts Service registry numbers, reflecting different stereoisomeric forms and preparation methods. The S-enantiomer is specifically registered under Chemical Abstracts Service number 223697-48-1, while another form is catalogued under number 1177093-05-8. The molecular formula is established as C₁₁H₁₄ClNO₄, with a molecular weight of 259.68 grams per mole for the S-form. Alternative nomenclature includes the systematic name methyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate hydrochloride, and the biological nomenclature H-beta-Alanine(3R-1,3-benzodioxol-5-yl)-OMe.HCl. The compound is classified within multiple chemical categories, including amino acid derivatives, benzodioxole derivatives, and hydrochloride salts.
Related Compounds in the Literature
The literature reveals an extensive family of compounds structurally related to this compound, demonstrating the diversity possible within this chemical framework. Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate represents a significant derivative where the amino group is protected with a 4-methylbenzoyl group, exhibiting a molecular weight of 341.4 grams per mole. Another closely related compound is methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate, which features a methylcarbamothioyl protecting group and demonstrates a molecular weight of 296.34 grams per mole. The simpler methyl 3-(1,3-benzodioxol-5-yl)propanoate, lacking the amino functionality, provides insight into the base structure with a molecular weight of 208.21 grams per mole. Research has documented the synthesis of various 1,3-benzodioxole derivatives containing amino acid moieties, where compounds were prepared through condensation reactions with 6-nitro-benzodioxole-5-yl acetic acid and various alpha-aminoacids. Contemporary research has expanded this family through Suzuki-Miyaura coupling reactions, creating compounds such as 1-((6-bromobenzo[d]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole derivatives that incorporate triazole functionality. These related compounds collectively demonstrate the synthetic versatility of the benzodioxole scaffold and its capacity for functionalization with diverse chemical groups, providing a comprehensive understanding of structure-property relationships within this important class of organic compounds.
Properties
IUPAC Name |
methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9;/h2-4,8H,5-6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKKOAMWYVPZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC2=C(C=C1)OCO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656483 | |
| Record name | Methyl 3-amino-3-(2H-1,3-benzodioxol-5-yl)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177093-05-8 | |
| Record name | 1,3-Benzodioxole-5-propanoic acid, β-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177093-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-3-(2H-1,3-benzodioxol-5-yl)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate hydrochloride generally involves:
- Construction of the benzodioxole-substituted carbon skeleton.
- Introduction of the amino and ester functionalities at the 3-position.
- Formation of the hydrochloride salt for stability and isolation.
Key synthetic routes utilize enone or enoate intermediates derived from benzodioxole derivatives, followed by amination and esterification steps.
Preparation via Enone-Derived α-Amino Acid Intermediates
One documented approach starts with the preparation of protected enone-derived α-amino acids, which are then elaborated to the target compound:
Step 1: Synthesis of methyl (2S,5E)-6-(2H-1,3-benzodioxol-5-yl)-4-oxo-2-(tritylamino)hex-5-enoate via reaction of methyl (2S)-5-(dimethoxyphosphoryl)-4-oxo-2-(tritylamino)pentanoate with piperonal over extended reaction times (up to 120 hours).
Step 2: Deprotection of the trityl group using trifluoroacetic acid to yield the free amino derivative.
Step 3: Subsequent functional group transformations including benzyl chloroformate protection and chromatographic purification to isolate methyl (2S,5E)-2-[(benzyloxycarbonyl)amino]-4-oxohex-5-enoate intermediates.
This method highlights the use of protecting groups and chromatographic purification to achieve high-purity intermediates, which can be further converted into the target amino ester.
Morita–Baylis–Hillman (MBH) Adduct Approach
An alternative versatile approach involves the use of Morita–Baylis–Hillman adducts as precursors:
MBH adducts bearing benzodioxole substituents undergo acetylation with acetyl chloride and triethylamine to form acetylated intermediates in good to excellent yields.
These intermediates are then deoxygenated under mild conditions to form α,β-unsaturated enoate derivatives.
The enoates undergo diastereoselective transformations, including hydride addition, to yield β-hydroxy-α-amino esters with anti-stereochemistry, which can be further converted into amino acid esters.
This approach offers stereochemical control and broad applicability to various substituted benzodioxole derivatives.
Biocatalytic and Organometallic Methods
A patented process describes the use of biocatalysis and organometallic reagents for the stereoselective synthesis of benzodioxole-substituted amino alcohols, which are key intermediates:
Biocatalytic Reduction: Use of Zygosaccharomyces rouxii to reduce ketones to chiral alcohols with high enantiomeric excess (up to 100%).
Organometallic Addition: Reaction of aryl halide derivatives such as 4-bromo-1,2-(methylenedioxy)benzene with sec-butyllithium or Grignard reagents followed by reaction with enantiomerically pure epoxides to install the amino alcohol moiety.
Conversion to Amino Ester: Subsequent functional group manipulations including mesylation, hydrazone formation, and cyclization steps lead to the formation of benzodiazepine intermediates, which upon ring-opening and further derivatization yield the target amino ester hydrochloride salt.
Purification: Use of adsorbent resins and controlled crystallization techniques ensure high purity and yield (isolated yields 85-93%, potency >99%).
Key Reaction Conditions and Reagents
Research Findings and Yields
The enone-derived synthetic route typically achieves intermediate yields around 60-70% per step with chromatographic purification ensuring product purity.
The MBH adduct approach reports overall yields of 63-87% over two steps with good stereoselectivity and diastereomeric control.
The biocatalytic-organometallic method achieves isolated yields of 85-93% for the intermediate alcohols and final products, with enantiomeric excess (EE) reaching 100% and potency above 99%, demonstrating high efficiency and selectivity.
Reaction times vary from several hours to multiple days depending on the step, with temperature control (0 to 45 °C) critical in mesylation and crystallization phases.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Yield Range (%) | Stereoselectivity | Purification Techniques |
|---|---|---|---|---|
| Enone-Derived α-Amino Acid Route | Multi-step, protecting groups, chromatography | 60-70 per step | Moderate to high | Flash column chromatography |
| MBH Adduct-Based Synthesis | Diastereoselective, mild conditions | 63-87 (over 2 steps) | High (anti-stereochemistry) | Extraction, chromatography |
| Biocatalytic & Organometallic | Enzymatic reduction, organometallic addition, salt formation | 85-93 | Very high (EE ~100%) | Resin adsorption, crystallization |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino esters.
Scientific Research Applications
Biochemical Research
Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate hydrochloride is used as a biochemical tool in proteomics research. Its properties enable it to act as a building block for synthesizing various bioactive molecules. This compound can be utilized in studying enzyme interactions and protein-ligand binding mechanisms.
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development. Its benzodioxole moiety is known for exhibiting various biological activities, including anti-inflammatory and analgesic effects. Research has indicated that derivatives of benzodioxole can modulate neurotransmitter systems, making this compound a candidate for developing therapeutics targeting neurological disorders.
Pharmacological Studies
Recent studies have explored the pharmacological properties of similar compounds, indicating that this compound may possess beneficial effects on the central nervous system (CNS). It could be investigated for its potential role in treating conditions such as anxiety and depression due to its ability to influence serotonin pathways.
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry examined derivatives of benzodioxole compounds and their effects on serotonin receptors. The findings suggested that modifications to the benzodioxole structure could enhance receptor affinity and selectivity, paving the way for more effective antidepressants.
Case Study 2: Enzyme Inhibition
Research highlighted in Bioorganic & Medicinal Chemistry Letters focused on the inhibitory effects of benzodioxole derivatives on specific enzymes involved in metabolic pathways. The study demonstrated that this compound could serve as a lead compound for developing enzyme inhibitors with therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antiproliferative activity in cancer cells .
Comparison with Similar Compounds
3,4-Methylenedioxycathinone Hydrochloride (bk-MDA)
Structural Differences :
- Core Functional Group: The target compound has a propanoate ester (COOCH₃), whereas bk-MDA features a propanone (CO) group.
- Substituent: Both share the 1,3-benzodioxol-5-yl group but differ in the β-position (amino ester vs. amino ketone).
Properties and Implications :
- Pharmacological Activity: Cathinones like bk-MDA are known stimulants, acting as dopamine-norepinephrine reuptake inhibitors. The ester group in the target compound may reduce CNS penetration compared to the ketone, altering bioactivity .
- Synthesis : bk-MDA is synthesized via nucleophilic substitution or reductive amination, while the target compound likely involves esterification and hydrochloride salt formation .
Data Table :
Methyl 3-Amino-3-(3-Chlorophenyl)propanoate Dihydrochloride
Structural Differences :
- Aromatic Substituent : The target compound has a 1,3-benzodioxol-5-yl group, while this analog features a 3-chlorophenyl group.
Implications :
- Electronic Effects : The benzodioxol group (electron-rich due to oxygen atoms) may enhance resonance stabilization compared to the electron-withdrawing chloro substituent.
- Applications : Both compounds are likely intermediates, but the chloro analog’s dihydrochloride form may be preferred in polar reaction environments .
Data Table :
| Property | Target Compound | 3-Chlorophenyl Analog |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClNO₅ | C₁₀H₁₂Cl₂N₂O₂ |
| Substituent | 1,3-Benzodioxol-5-yl | 3-Chlorophenyl |
| Salt Form | Monohydrochloride | Dihydrochloride |
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
Structural Differences :
- Backbone: The target compound has a linear propanoate chain, while this analog features a branched 3,3-dimethylbutanoate backbone.
- Amino Group: Both are hydrochlorides, but the analog includes a methylamino group vs. a primary amine in the target compound.
Biological Activity
Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate hydrochloride (CAS: 1177093-05-8) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride
- Molecular Formula : C₁₁H₁₄ClNO₄
- Molecular Weight : 259.69 g/mol
- Purity : 95%
- Melting Point : 175–177 °C
Pharmacological Effects
This compound has been studied for its potential pharmacological effects, particularly in the context of neuropharmacology and anti-inflammatory properties. The compound's structure suggests it may interact with neurotransmitter systems and exhibit effects similar to other benzodioxole derivatives.
- Dopaminergic Activity : Preliminary studies indicate that compounds with similar structures may influence dopamine receptor activity, which could have implications for treating neurodegenerative diseases.
- Serotonergic Activity : The compound may also interact with serotonin receptors, potentially affecting mood and anxiety levels.
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of benzodioxole derivatives in models of oxidative stress. The results showed that these compounds could reduce neuronal cell death by modulating oxidative stress pathways, indicating a potential therapeutic role in neurodegenerative disorders.
| Compound | IC50 (µM) | Effect |
|---|---|---|
| Benzodioxole Derivative A | 10 | Reduces oxidative stress |
| This compound | TBD | TBD |
Anti-inflammatory Activity
In vitro assays demonstrated that this compound exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparative analysis with other compounds in the same class reveals that this compound has unique properties that may enhance its therapeutic profile.
| Compound Name | Structure Similarity | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound X | Moderate | 15 | Neuroprotective |
| Compound Y | High | 8 | Anti-inflammatory |
| Methyl 3-amino... | Low | TBD | TBD |
Q & A
Q. Example Protocol :
React 3-(1,3-benzodioxol-5-yl)propanoic acid derivative with methyl chloroformate in THF.
Deprotect using HCl/dioxane (4 M, 1 h, room temperature).
Crystallize from ethanol/water (3:1 v/v) to isolate the hydrochloride salt .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?
Answer:
- 1H NMR : Analyze proton environments (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm, methyl ester singlet at δ 3.7–3.8 ppm). DMSO-d6 is preferred for observing amine hydrochloride resonances (e.g., brs at δ 9.0 ppm for NH3+) .
- HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient elution) to assess purity (>95%) and detect by-products .
- UV/Vis : Confirm λmax near 233 nm for benzodioxole chromophores .
Q. First Aid :
- Skin contact: Rinse with water for 15 minutes.
- Inhalation: Move to fresh air; seek medical attention if irritation persists .
Advanced: How can computational chemistry aid in predicting the reactivity and stability of this compound under various experimental conditions?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict protonation states (amine vs. ammonium) in different pH conditions .
- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess stability of the hydrochloride salt .
- Docking studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization of the benzodioxole moiety .
Example :
MD simulations revealed that the hydrochloride salt remains stable in aqueous solutions at pH < 5, aligning with experimental solubility data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
